Ethyl 5-(aminomethyl)nicotinate hydrochloride

Description

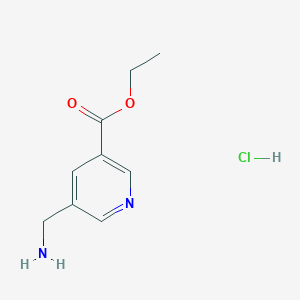

Ethyl 5-(aminomethyl)nicotinate hydrochloride (CAS: 1822787-95-0) is a nicotinic acid derivative with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.67 g/mol. Structurally, it consists of a pyridine ring substituted with an aminomethyl group at the 5-position, an ester group (ethyl carboxylate) at the 3-position, and a hydrochloride counterion . This compound is primarily used in pharmaceutical research as a synthetic intermediate, particularly in the development of small-molecule inhibitors or receptor-targeting agents. Its solubility and stability are tailored for laboratory use, with storage recommended at room temperature .

Properties

IUPAC Name |

ethyl 5-(aminomethyl)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRHSQJMBIJIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminomethyl)nicotinate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with nicotinic acid, which is esterified to form ethyl nicotinate.

Aminomethylation: The ethyl nicotinate is then subjected to aminomethylation at the 5-position using formaldehyde and ammonium chloride under acidic conditions.

Hydrochloride Formation: The final step involves the conversion of the aminomethylated product to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(aminomethyl)nicotinate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₂N₂O₂·HCl

- Molecular Weight : 196.66 g/mol

- Appearance : White to gray solid, soluble in water

The compound features an aminomethyl group at the 5-position of the pyridine ring, which enhances its biological activity compared to other derivatives of nicotinic acid.

Chemistry

Ethyl 5-(aminomethyl)nicotinate hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for derivatization, facilitating the development of novel compounds with tailored properties.

Biology

- Biochemical Pathways : The compound is investigated for its role in various biochemical pathways, including its potential to modulate nicotinic acid receptors and influence cellular signaling pathways.

- Enzymatic Studies : It is utilized as a probe in enzymatic studies to explore mechanisms of action related to metabolic processes.

Medicine

This compound has shown promise in several therapeutic areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, suggesting its potential for developing new antimicrobial agents. Studies have reported minimum inhibitory concentration (MIC) values that highlight its efficacy against both Gram-positive and Gram-negative bacteria .

- Enzyme Modulation : The compound has been shown to enhance the activity of enzymes involved in nicotinamide adenine dinucleotide (NAD) biosynthesis, particularly nicotinate phosphoribosyltransferase (NAPRT). This modulation may have implications for cancer therapy, as targeting NAD metabolism is a promising strategy against tumor growth.

- Potential Neuroprotective Effects : Investigations into the neuroprotective properties of this compound suggest that it may play a role in conditions related to nicotinic acid metabolism, such as cardiovascular diseases and metabolic disorders.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Activation | Enhances specific enzyme activities | |

| Cellular Proliferation | Modulates cell growth and differentiation | |

| Therapeutic Potential | Investigated for cardiovascular and metabolic effects |

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound, researchers found significant inhibitory effects against various bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis, indicating potential as a lead compound for new antimicrobial therapies.

Case Study 2: Enzyme Modulation

Another investigation focused on the compound's ability to modulate enzyme activity related to NAD biosynthesis. The enhancement of NAPRT activity suggests potential applications in cancer treatment by targeting NAD metabolism, which is crucial for tumor cell survival.

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)nicotinate hydrochloride involves its interaction with nicotinic acid receptors. The aminomethyl group enhances its binding affinity and selectivity towards these receptors, modulating various biochemical pathways. This interaction can influence cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 5-(aminomethyl)nicotinate hydrochloride, highlighting differences in substituent positions, functional groups, and physicochemical properties:

Key Findings from Structural Comparisons :

Positional Isomerism: this compound differs from its 2- and 6-substituted analogs (e.g., Methyl 2-(aminomethyl)nicotinate hydrochloride) in the spatial arrangement of the aminomethyl group. This positional variance significantly impacts biological activity. For instance, 5-substituted derivatives often exhibit enhanced binding to nicotinic acetylcholine receptors compared to 2- or 6-substituted isomers due to optimized steric and electronic interactions .

Ester Group Variations: Replacing the ethyl ester (C₉H₁₃ClN₂O₂) with a methyl ester (C₈H₁₁ClN₂O₂) reduces molecular weight by ~14 g/mol and decreases lipophilicity (logP), as seen in Methyl 6-(aminomethyl)nicotinate hydrochloride. This alteration may improve aqueous solubility but could reduce membrane permeability .

Functional Group Replacements: Substituting the aminomethyl group with chloromethyl (e.g., Ethyl 5-(chloromethyl)nicotinate hydrochloride) introduces a reactive site for nucleophilic substitution. This modification is advantageous in synthesizing more complex derivatives but requires careful handling due to increased toxicity .

Scaffold Differences: Isonicotinate derivatives (e.g., Ethyl 2-(aminomethyl)isonicotinate hydrochloride) feature a pyridine ring with substituents at the 4-position instead of the 3-position.

Biological Activity

Ethyl 5-(aminomethyl)nicotinate hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms, and relevant case studies.

Overview of this compound

This compound is a derivative of nicotinic acid, characterized by the presence of an aminomethyl group at the 5-position of the pyridine ring. This modification enhances its biological activity by allowing for increased interactions with biological targets.

The biological effects of this compound are primarily attributed to its interaction with nicotinic acid receptors and other molecular targets. The compound can modulate various signaling pathways and influence cellular functions through:

- Receptor Modulation : The aminomethyl group facilitates binding to nicotinic receptors, leading to alterations in cellular signaling pathways.

- Gene Expression Regulation : It may influence transcription factors that regulate gene expression related to inflammation and cell survival.

- Calcium Signaling : As a derivative of nicotinic acid adenine dinucleotide phosphate (NAADP), it has been shown to affect intracellular calcium levels, which are crucial for various cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it has shown potential in reducing markers of inflammation, such as cytokines and prostaglandins. The anti-inflammatory effects are attributed to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it can enhance neuronal survival under stress conditions by modulating apoptotic pathways and promoting neurogenesis. This makes it a candidate for further investigation in neurodegenerative diseases.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various bacterial strains revealed that this compound had an MIC (minimum inhibitory concentration) ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli. The results suggest that the compound could be developed into a potent antimicrobial agent . -

Anti-inflammatory Response in Animal Models :

In a controlled experiment involving mice subjected to lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant decrease in serum levels of TNF-α and IL-6 compared to untreated controls. This highlights its potential as an anti-inflammatory therapeutic . -

Neuroprotection in Cell Culture Models :

In vitro studies using neuronal cell lines exposed to oxidative stress showed that this compound significantly reduced cell death rates by approximately 40% compared to control groups. This suggests its potential application in neuroprotective therapies.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.